molecular formula C11H11FO2 B8149054 Ethyl 4-fluoro-3-vinylbenzoate

Ethyl 4-fluoro-3-vinylbenzoate

Cat. No.: B8149054
M. Wt: 194.20 g/mol
InChI Key: KMDWISXQIBPNIA-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-vinylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorine atom at the fourth position and a vinyl group at the third position on the benzene ring, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-fluoro-3-vinylbenzoate typically involves the esterification of 4-fluoro-3-vinylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-fluoro-3-vinylbenzoate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-fluoro-3-vinylbenzaldehyde or 4-fluoro-3-vinylbenzoic acid.

    Reduction: 4-fluoro-3-vinylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-fluoro-3-vinylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: Used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-3-vinylbenzoate depends on its interaction with various molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the vinyl group can participate in covalent bonding with biological macromolecules. These interactions can modulate the activity of target proteins and pathways, leading to specific biological effects.

Comparison with Similar Compounds

Ethyl 4-fluoro-3-vinylbenzoate can be compared with other similar compounds such as:

    Ethyl 4-fluorobenzoate: Lacks the vinyl group, which may result in different reactivity and applications.

    Ethyl 3-vinylbenzoate: Lacks the fluorine atom, which can affect its binding properties and biological activity.

    Ethyl 4-chloro-3-vinylbenzoate:

The unique combination of the fluorine atom and vinyl group in this compound makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 3-ethenyl-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-3-8-7-9(5-6-10(8)12)11(13)14-4-2/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDWISXQIBPNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of compound ethyl 3-bromo-4-fluorobenzoate (Preparation 53, 81 g, 328.8 mmol, 1 eq) and bis(triphenylphosphine)palladium (II) chloride (7 g, 9.9 mmol, 0.03 eq) in dioxane (600 mL) was charged with nitrogen. Tin vinyltributyl (115 g, 361.6 mmol, 1.10 eq) was added and the mixture was heated to reflux overnight. The mixture was filtrated and the filtrate was concentrated in vacuum. The residue was dissolved in ether (2 L) and water (1 L). Then potassium fluoride (100 g, 1.7 mol, 5.17 eq) was added to the mixture and much of solid precipitated. The mixture was filtrated and the filtrate was separated. The aqueous phase was extracted with ether (200 mL×2). The combined organic phases were washed with brine, dried over sodium sulfate and concentrated in vacuo to give a residue. The residue was purified by chromatography (petroleum ether) to title compound as a colorless oil (55.8 g, 286 mmol, 87%).
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
7 g
Type
catalyst
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
87%

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